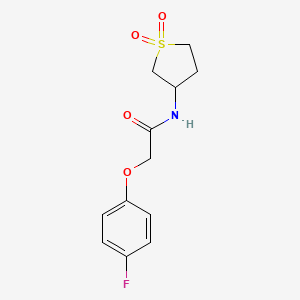![molecular formula C27H17ClN2O3 B2575854 6-クロロ-3-[(E)-3-(2-オキソ-1H-キノリン-3-イル)プロプ-2-エノイル]-4-フェニル-1H-キノリン-2-オン CAS No. 1321899-64-2](/img/new.no-structure.jpg)
6-クロロ-3-[(E)-3-(2-オキソ-1H-キノリン-3-イル)プロプ-2-エノイル]-4-フェニル-1H-キノリン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C27H17ClN2O3 and its molecular weight is 452.89. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
縮合複素環の合成
6-クロロ-3-[(E)-3-(2-オキソ-1H-キノリン-3-イル)プロプ-2-エノイル]-4-フェニル-1H-キノリン-2-オンは、様々な縮合複素環の合成において貴重な前駆体となります。 これらの複素環は、独特の生物活性を持つことから重要であり、4員環から7員環の環系を構築するために用いられます .
医薬品研究
医薬品研究において、この化合物の誘導体は有望な結果を示しています。 例えば、キノリン誘導体は、癌細胞に対する抗増殖活性が検討されており、癌治療における潜在的な応用が示唆されています .
ナノテクノロジー
この化合物は、その複雑な構造から、ナノテクノロジー、特にドラッグデリバリーシステムの開発において、その潜在的な用途が研究されています。 フラーレンと相互作用する能力から、治療薬のためのナノキャリアにおける応用が示唆されています .
特性
CAS番号 |
1321899-64-2 |
|---|---|
分子式 |
C27H17ClN2O3 |
分子量 |
452.89 |
IUPAC名 |
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H17ClN2O3/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)30-22)23(31)13-10-18-14-17-8-4-5-9-21(17)29-26(18)32/h1-15H,(H,29,32)(H,30,33)/b13-10+ |
InChIキー |
DDOJKAMRKGNSMT-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5NC4=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


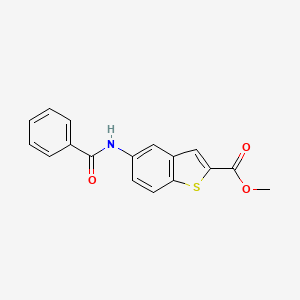
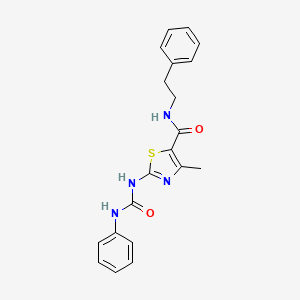
![(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2575776.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)
![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)
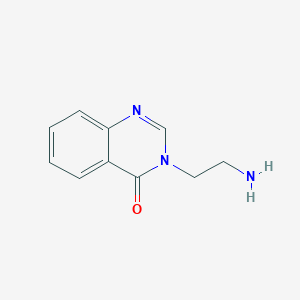
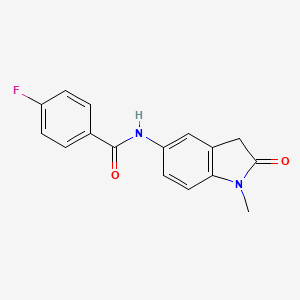
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

